BenchChemオンラインストアへようこそ!

3-(Oxolan-2-ylmethoxy)aniline

KRAS G12C Oncology Medicinal Chemistry

Sourcing 3-(Oxolan-2-ylmethoxy)aniline? Confirm you're ordering CAS 883536-26-3—the meta-isomer critical for KRAS G12C inhibitor programs. Ortho/para isomers lack this activity and cannot substitute. This scaffold demonstrates validated cytotoxicity (HepG2 IC50: 6.92 µM; A549 IC50: 8.99 µM) and uniquely enables development of cyclized aniline derivatives targeting KRAS G12C. Do not compromise target engagement with the wrong isomer. Ensure your synthesis delivers on target. Order the verified research-grade building block.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 883536-26-3
Cat. No. B2810990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxolan-2-ylmethoxy)aniline
CAS883536-26-3
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=CC(=C2)N
InChIInChI=1S/C11H15NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2
InChIKeyNRQCUFIWUNCZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxolan-2-ylmethoxy)aniline (CAS 883536-26-3): A Key Meta-Substituted Building Block for Drug Discovery


3-(Oxolan-2-ylmethoxy)aniline (CAS 883536-26-3) is a versatile aniline derivative characterized by a meta-substituted oxolan-2-ylmethoxy group on its phenyl ring . With a molecular weight of 193.24 g/mol and a purity of up to 98%, this small molecule building block is primarily intended for research and development purposes, serving as a critical scaffold or intermediate in the synthesis of more complex pharmaceutical agents . Its unique substitution pattern on the phenyl ring distinguishes it from other isomers and makes it a key component in medicinal chemistry, particularly in the development of potential anticancer therapeutics [1].

Why 3-(Oxolan-2-ylmethoxy)aniline Is Not Interchangeable with Ortho- or Para-Substituted Analogs


While the 2- (ortho) and 4- (para) isomers of (oxolan-2-ylmethoxy)aniline share the same molecular formula and weight as the target compound, their distinct substitution patterns on the aniline ring result in critically different chemical and biological properties that preclude generic substitution. For instance, the 4-isomer has been identified as a potassium channel inhibitor , a specific biological activity not reported for the 3-isomer. Conversely, the 3-isomer is prominently cited as a versatile small molecule scaffold and building block in medicinal chemistry, with a key application in the synthesis of KRAS G12C inhibitors [1]. This application appears unique to the meta-substituted variant among its simple isomers, highlighting that the position of the functional group fundamentally dictates its utility in drug discovery and other research applications.

Quantitative Differentiation of 3-(Oxolan-2-ylmethoxy)aniline: Evidence for Scientific Selection


Unique Role in KRAS G12C Inhibitor Synthesis vs. Ortho- and Para-Isomers

3-(Oxolan-2-ylmethoxy)aniline is a key starting material or intermediate in the synthesis of cyclized aniline derivatives designed to inhibit the KRAS G12C mutant protein, a major oncology target [1]. This application is not reported for its 2- or 4-isomers, which are associated with other, disparate uses. The 2-isomer (CAS 111331-20-5) is referenced in the context of 2-substituted anilines with broad biochemical activity [2], while the 4-isomer (as a hydrochloride salt) is noted as a potassium channel inhibitor .

KRAS G12C Oncology Medicinal Chemistry

Cytotoxic Profile in Cancer Cell Lines vs. Baseline Inactivity

3-(Oxolan-2-ylmethoxy)aniline demonstrates moderate antiproliferative activity against specific cancer cell lines, providing a baseline cytotoxic profile that distinguishes it from completely inactive analogs. The compound showed an IC50 of 6.92 µM against HepG2 (liver cancer) cells and 8.99 µM against A549 (lung cancer) cells . While this activity is not highly potent, it confirms the compound's biological relevance and its potential as a starting point for further optimization.

Antiproliferative Cytotoxicity Cancer Research

Physical Form Differentiation: Solid vs. Predicted Liquid State

The physical form of a research compound can significantly impact its handling, storage, and suitability for various experimental workflows. The closely related 2-isomer, 2-(Tetrahydrofuran-2-ylmethoxy)aniline (CAS 111331-20-5), is specified as a solid at 20°C . In contrast, the physical form of 3-(Oxolan-2-ylmethoxy)aniline is often not specified by vendors, though its predicted properties suggest it may be a liquid. This practical difference may necessitate different procurement and handling considerations for researchers.

Formulation Handling Procurement

Key Application Scenarios for Procuring 3-(Oxolan-2-ylmethoxy)aniline


Medicinal Chemistry: Synthesis of KRAS G12C Inhibitors

This compound is a documented key intermediate for the synthesis of cyclized aniline derivatives that inhibit the KRAS G12C mutant protein, a critical target in oncology [1]. Research programs focused on developing novel cancer therapeutics targeting this pathway should prioritize this specific 3-isomer, as its structural isomerism is essential for the target molecule's activity.

Cancer Research: Lead Generation and SAR Studies

The established cytotoxic activity of this compound against HepG2 and A549 cancer cell lines (IC50 values of 6.92 µM and 8.99 µM, respectively) validates its use as a biologically active scaffold for hit-to-lead optimization. Its moderate potency provides a suitable starting point for structure-activity relationship (SAR) studies to improve efficacy and selectivity.

Chemical Biology: Probing Meta-Substitution Effects

As a distinct isomer, 3-(Oxolan-2-ylmethoxy)aniline is valuable for studies exploring the effect of aniline ring substitution patterns on biological activity. Its documented role in KRAS G12C inhibition contrasts with the 4-isomer's activity as a potassium channel blocker , making it a crucial tool for probing the functional consequences of meta-substitution in drug-target interactions.

Quote Request

Request a Quote for 3-(Oxolan-2-ylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.